2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide features a pyridazinone core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at position 3 and an acetamide moiety at position 1. The acetamide is further functionalized with a thiophen-2-ylmethyl group. This structural framework is notable for its heterocyclic diversity:
- Thiophen-2-ylmethyl: A sulfur-containing heterocycle that may facilitate π-π interactions in biological targets.
- Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms, commonly linked to kinase inhibition or anti-inflammatory activity.
While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors requiring heterocyclic recognition .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17(19-9-13-2-1-7-26-13)10-21-18(23)6-4-14(20-21)12-3-5-15-16(8-12)25-11-24-15/h1-8H,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEANVZHPKJGIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including the formation of the pyridazine and benzo[d][1,3]dioxole moieties. The general synthetic pathway includes:
- Formation of Benzo[d][1,3]dioxole: This can be synthesized from ortho-dihydroxybenzene derivatives.
- Pyridazine Ring Formation: The pyridazine structure is often formed through cyclization reactions involving hydrazines or hydrazones.
- Acetamide Functionalization: The final step involves the introduction of the acetamide group, which enhances the compound's solubility and biological activity.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing benzo[d][1,3]dioxol have shown promising results against various cancer cell lines:
These compounds were observed to induce apoptosis through mechanisms involving EGFR inhibition and modulation of mitochondrial pathways (Bax/Bcl-2 ratio) .
Neuropharmacological Activity
The compound's structural features suggest potential neuropharmacological effects. Similar derivatives have been evaluated for anticonvulsant activity using models such as the PTZ-induced seizure test. For example:
These results indicate that modifications to the benzodiazepine structure can enhance anticonvulsant properties.
The proposed mechanisms by which This compound exerts its biological effects include:
- Inhibition of EGFR Tyrosine Kinase: This pathway is crucial in cancer cell proliferation and survival.
- Induction of Apoptosis: The compound may promote apoptosis through mitochondrial pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins.
- Phosphodiesterase Inhibition: Some related compounds have been identified as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a role in inflammatory responses and could be relevant for treating neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- A study demonstrated that derivatives with benzo[d][1,3]dioxole exhibited lower toxicity in normal cell lines while maintaining cytotoxicity against cancer cells, suggesting a favorable therapeutic index .
- Another investigation into pyridazine derivatives revealed their potential as PDE inhibitors, leading to improvements in conditions like asthma and COPD .
Scientific Research Applications
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that has garnered significant attention in scientific research due to its potential biological activities. This article will explore its applications, particularly in the fields of pharmacology and medicinal chemistry, highlighting its synthesis, biological properties, and case studies.
Research indicates that compounds with similar structures often exhibit significant anti-inflammatory and antitumor activities. The biological mechanisms attributed to this compound may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and can influence the pharmacokinetics of co-administered drugs.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability and tumor regression.
- Oxidative Stress Induction : It may increase oxidative stress within cells, which can be detrimental to cancer cell survival but beneficial for enhancing the effects of other therapeutic agents.
Oncology
The compound has shown promise in cancer research due to its ability to induce apoptosis and inhibit tumor growth. Case studies have demonstrated that derivatives similar to this compound improve anti-tumor efficacy by targeting cellular pathways involved in cancer progression.
Drug Development
Given its structural features, this compound can serve as a lead for developing new therapeutic agents. Its capability to enhance the efficacy of existing chemotherapeutic agents makes it a candidate for further investigation in combination therapies.
Pharmacology
The potential for this compound to modulate enzymatic activity suggests applications in pharmacology, particularly in understanding drug interactions and metabolism.
Anti-Tumor Efficacy
A study highlighted that derivatives similar to this compound improved anti-tumor efficiency by targeting the thioredoxin system in cancer cells, promoting oxidative stress and apoptosis without significant side effects on normal cells.
Synergistic Effects
Research has demonstrated that when used in combination with other anti-cancer drugs, compounds with similar structures can enhance therapeutic outcomes by overcoming drug resistance mechanisms.
Comparison with Similar Compounds
Key Structural Differences and Implications
Substituent Effects on Lipophilicity: The target compound’s benzo[d][1,3]dioxol-5-yl group increases lipophilicity (predicted logP ~2.5) compared to the tetrazole-containing analog (logP ~1.8), which is more polar due to the tetrazole’s acidic proton and hydrogen-bonding capacity . The thiophen-2-ylmethyl group in the target compound may enhance membrane permeability relative to bulkier substituents (e.g., quinoxaline derivatives in ).
Synthetic Accessibility: The target compound’s synthesis likely follows alkylation strategies similar to , where pyridazinone reacts with chloroacetamide derivatives. However, the use of sodium methylate (as in ) versus triethylamine (as in ) impacts reaction efficiency and purity.
Potential Bioactivity: Pyridazinone vs. Pyrimidinone: The pyridazinone core’s adjacent nitrogen atoms may favor interactions with metal ions or polar residues in enzymes, unlike the pyrimidinone analogs in . Thiophene vs. Tetrazole: The thiophene’s sulfur atom could engage in hydrophobic interactions, whereas tetrazole’s nitrogen-rich structure might mimic carboxylates in binding pockets .
Computational and Crystallographic Insights
While crystallographic data for the target compound is absent in the evidence, tools like Mercury CSD () enable hypothetical comparisons:
- Packing Similarity : The benzo[d][1,3]dioxol-5-yl group may induce distinct crystal packing via CH-π interactions, unlike thiophen-2-yl or tetrazole substituents.
- Intermolecular Interactions: The acetamide’s carbonyl group could form hydrogen bonds with pyridazinone’s NH, as seen in SHELX-refined structures ().
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling pyridazinone derivatives with thiophen-2-ylmethylamine via nucleophilic substitution or amidation. For example, describes a similar pyridazine derivative synthesized by reacting ethyl 2-(chloro)acetate with a substituted pyridazinone under reflux in ethanol (78% yield). Optimization includes:
- Catalyst Choice: Use of triethylamine or DIPEA to deprotonate intermediates .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Temperature Control: Reflux conditions (80–100°C) balance reactivity and side-product formation .
Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Ethyl chloroacetate, pyridazinone | Ethanol | 80 | 78 | |
| 2 | Thiophen-2-ylmethylamine, EDCI | DMF | RT | 65 |
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms?
Methodological Answer:
Conflicting mechanistic proposals (e.g., nucleophilic vs. radical pathways) can be resolved using DFT calculations to evaluate transition-state energies. highlights the use of density functional theory (DFT) to model hydrazone complex formation, identifying steric and electronic barriers. Key steps:
- Geometry Optimization: Use Gaussian or ORCA to model intermediates .
- Energy Profiling: Compare activation energies of competing pathways .
- Solvent Effects: Include PCM models to account for solvent interactions .
Basic: What spectroscopic and crystallographic methods validate structural integrity?
Methodological Answer:
- NMR: 1H/13C NMR confirms regiochemistry (e.g., pyridazinone C=O at δ 165–170 ppm) .
- X-ray Crystallography: Single-crystal studies (e.g., ) resolve ambiguity in substituent orientation (R-factor < 0.05) .
- IR Spectroscopy: Amide C=O stretching (1640–1680 cm⁻¹) and pyridazinone bands (1700–1750 cm⁻¹) confirm functional groups .
Advanced: How can substituent electronic effects be systematically analyzed for SAR studies?
Methodological Answer:
- Hammett Analysis: Replace benzo[d][1,3]dioxol-5-yl with electron-donating/-withdrawing groups (e.g., -OCH3, -NO2) and measure rate constants .
- DFT Calculations: Correlate substituent σ values with HOMO/LUMO energies to predict reactivity (e.g., ) .
- Biological Assays: Test modified analogs against target enzymes to link electronic effects to activity .
Basic: What stability challenges arise during storage, and how are they mitigated?
Methodological Answer:
- Hydrolysis: The pyridazinone ring is prone to hydrolysis in aqueous media. Store under inert atmosphere (N2/Ar) at −20°C .
- Light Sensitivity: Amber vials prevent photooxidation of the thiophene moiety .
- Purity Monitoring: Regular HPLC-MS analysis (C18 column, MeCN:H2O gradient) detects degradation .
Advanced: What strategies reconcile conflicting bioactivity data across studies?
Methodological Answer:
Discrepancies in antimicrobial or antioxidant activity (e.g., vs. 10) may stem from assay conditions. Standardization steps:
- Dose-Response Curves: Use IC50/EC50 values normalized to positive controls .
- Cell Line Validation: Ensure consistent passage numbers and viability assays (MTT vs. resazurin) .
- Redox Interference Controls: Include blank measurements for auto-oxidizing groups (e.g., thiophene) .
Basic: How is regioselectivity achieved during pyridazinone functionalization?
Methodological Answer:
- Directing Groups: The 6-oxo group directs electrophilic substitution to the 3-position (e.g., ) .
- Metal Catalysis: Pd-mediated cross-coupling (Suzuki, Heck) selectively modifies the benzo[d][1,3]dioxole ring .
- Protection-Deprotection: Temporary silyl ethers block reactive sites during amidation .
Advanced: Can machine learning predict novel analogs with improved pharmacokinetics?
Methodological Answer:
Yes. Steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
